2-Bromo-1,1-diethoxypropane

Vue d'ensemble

Description

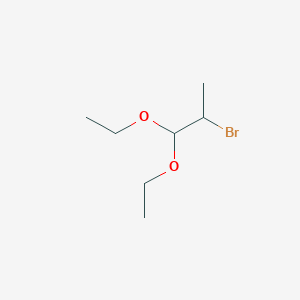

2-Bromo-1,1-diethoxypropane (CAS 2032-35-1), also known as ethane, 2-bromo-1,1-diethoxy-, is a brominated acetal derivative with the molecular formula C₇H₁₅BrO₂ (molecular weight: 227.10 g/mol). This compound features a central propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups (-OCH₂CH₃) at the C1 position. Its structure renders it highly reactive in nucleophilic substitution reactions, making it valuable in organic synthesis, particularly as a precursor for constructing complex molecules .

Méthodes De Préparation

Catalytic Bromination of Propionaldehyde Diethyl Acetal

The most widely documented method involves brominating propionaldehyde diethyl acetal (1,1-diethoxypropane) using bromine () or bromine water in the presence of cupric bromide () as a catalyst . This approach adapts principles from the synthesis of 1,1-diethoxy-2-bromoethane (CN104672068A) , modified for the propane backbone.

Reaction Protocol

-

Catalytic Bromination :

-

Reactants : Propionaldehyde diethyl acetal (1.0 equiv), (0.1 equiv), bromine water (1.2 equiv).

-

Conditions : Bromine water is added dropwise to a mixture of acetal and at 25–40°C. Reaction proceeds for 2–4 hours.

-

Mechanism : polarizes the molecule, facilitating electrophilic attack at the α-carbon of the acetal. The catalyst suppresses polybromination by stabilizing the transition state .

-

-

Work-Up :

Advantages:

-

High regioselectivity for monobromination.

-

is recyclable, reducing costs.

Acid-Catalyzed Condensation with Hydrogen Bromide

An alternative route employs hydrogen bromide () gas under acidic conditions, leveraging in situ generation of during bromination.

Reaction Protocol

-

Bromination-Condensation :

-

Reactants : Propionaldehyde (1.0 equiv), absolute ethanol (2.2 equiv), gas (1.5 equiv).

-

Conditions : is bubbled into a mixture of propionaldehyde and ethanol at 0–10°C. The reaction is stirred for 12–24 hours.

-

Mechanism : protonates the aldehyde, enabling nucleophilic attack by ethanol to form the acetal. Subsequent bromination occurs at the α-position via an pathway.

-

-

Work-Up :

-

Neutralization with , extraction with ethyl acetate, and distillation under reduced pressure.

-

Yield : 55–60%.

-

Purity : 95–98%.

-

Advantages:

-

Avoids handling liquid bromine, enhancing safety.

-

Suitable for small-scale laboratory synthesis.

Radical Bromination Using N-Bromosuccinimide (NBS)

For substrates sensitive to strong acids, N-bromosuccinimide (NBS) offers a mild bromination pathway under radical initiation .

Reaction Protocol

-

Radical Initiation :

-

Work-Up :

Advantages:

-

Minimal side products.

-

Compatible with acid-sensitive substrates.

Industrial-Scale Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve efficiency and safety in large-scale production.

Reaction Protocol

-

Flow Setup :

-

Work-Up :

Advantages:

-

Scalable with reduced waste.

-

Consistent product quality.

Comparative Analysis of Methods

| Method | Catalyst | Brominating Agent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Bromination | / | 65–70 | >99 | High | |

| Acid-Catalyzed | gas | 55–60 | 95–98 | Moderate | |

| Radical Bromination | AIBN | NBS | 50–55 | 90–92 | Low |

| Continuous Flow | / | 75–80 | 99.5 | Industrial |

Mechanistic Insights and Optimization

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1,1-diethoxypropane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.

Elimination: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are used to promote elimination reactions.

Major Products Formed

Applications De Recherche Scientifique

Synthesis and Reactivity

2-Bromo-1,1-diethoxypropane is synthesized through various methods, often involving the reaction of propionaldehyde with diethyl acetal in the presence of brominating agents. Its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. This property makes it a valuable building block for synthesizing more complex organic molecules.

Organic Synthesis

This compound is frequently used as an alkylating agent in organic synthesis. It can introduce the diethoxypropane moiety into various substrates, facilitating the formation of new carbon-carbon bonds. For instance, it has been utilized in the synthesis of:

- Alkylated Aromatic Compounds : It reacts with aromatic compounds to yield alkylated derivatives, which are important in pharmaceuticals and agrochemicals.

- Functionalized Heterocycles : The compound can serve as a precursor for synthesizing heterocyclic compounds that exhibit biological activity.

Material Science

In material science, this compound is explored for its potential use in creating nanocomposites and polymers. Its ability to form stable bonds with various substrates makes it suitable for developing materials with enhanced properties.

Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry for the quantification of certain analytes through chromatographic techniques. Its derivatives can be analyzed using methods such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and MS (Mass Spectrometry).

Case Study 1: Synthesis of Alkylated Aromatics

A study demonstrated the successful use of this compound as an alkylating agent for phenolic compounds. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its utility in synthesizing complex organic molecules under mild conditions.

Case Study 2: Development of Nanocomposites

Research involving the incorporation of this compound into polymer matrices resulted in nanocomposites with improved mechanical properties and thermal stability. This application highlights its potential role in advancing material science and engineering.

Mécanisme D'action

The mechanism of action of 2-Bromo-1,1-diethoxypropane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .

Comparaison Avec Des Composés Similaires

Key Properties :

- Boiling Point : 339.5–339.7 K (66.4–66.6°C) .

- Physical State : Likely a liquid at room temperature (inferred from analogs).

- Reactivity : The bromine atom is susceptible to displacement by nucleophiles, while the ethoxy groups provide steric and electronic stabilization.

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-bromo-1,1-diethoxypropane, such as bromine substitution, alkoxy groups, or propane backbone modifications. Their differences in substituents and molecular geometry significantly influence their physicochemical properties and reactivity.

1-Bromo-2,2-dimethoxypropane (CAS 126-38-5)

Molecular Formula : C₅H₁₁BrO₂ (MW: 183.04 g/mol)

Structural Differences : Methoxy (-OCH₃) groups replace ethoxy groups at C1.

Key Properties :

- Boiling Point: Not explicitly provided in evidence, but methoxy analogs typically exhibit lower boiling points than ethoxy counterparts due to reduced molecular weight and weaker intermolecular forces.

- Applications : Used in synthetic chemistry for protecting carbonyl groups and as intermediates in nucleophilic reactions .

Comparison :

- Solubility : The dimethoxy analog likely has higher water solubility than the diethoxy derivative due to smaller alkoxy groups.

2-Bromo-1,1,3-trimethoxypropane (CAS 759-97-7)

Molecular Formula : C₆H₁₃BrO₃ (MW: 237.07 g/mol)

Structural Differences : Addition of a third methoxy group at C3.

Key Properties :

- Stereoelectronic Effects : The trimethoxy substitution may alter conformational preferences, impacting reaction pathways .

Comparison :

- Steric Hindrance : Increased bulk from the third methoxy group could hinder nucleophilic attack at the brominated carbon relative to this compound.

2-Bromo-1-chloropropane (CAS 3017-95-6)

Molecular Formula : C₃H₆BrCl (MW: 169.44 g/mol)

Structural Differences : Chlorine replaces both ethoxy groups at C1.

Key Properties :

- Reactivity : The absence of alkoxy groups reduces stabilization of adjacent bromine, increasing electrophilicity.

Comparison :

- Polarity : Lower polarity due to lack of oxygen atoms, leading to different solubility profiles (e.g., higher organic phase partitioning).

- Synthetic Utility : Chlorine’s poorer leaving-group ability compared to bromine may limit its use in substitution reactions .

2-Bromo-1,1,1-trifluoropropane (CAS 421-46-5)

Molecular Formula : C₃H₄BrF₃ (MW: 193.97 g/mol)

Structural Differences : Trifluoromethyl (-CF₃) group replaces ethoxy substituents.

Key Properties :

- Electron-Withdrawing Effects : The -CF₃ group strongly withdraws electrons, activating the bromine for nucleophilic substitution.

- Thermal Stability : Fluorine’s electronegativity enhances stability under high-temperature conditions .

Comparison :

- Solubility : Fluorinated compounds often exhibit unique solubility in fluorinated solvents, unlike ethoxy-substituted analogs.

- Applications : Likely used in agrochemical or pharmaceutical synthesis for introducing trifluoromethyl groups .

1-Bromo-2,2-dimethylpropane (Neopentyl Bromide, CAS 630-17-1)

Key Properties:

- Steric Hindrance : Extreme bulk around the brominated carbon drastically reduces SN2 reactivity.

- Boiling Point: Lower than this compound due to nonpolar structure and weaker intermolecular forces .

Comparison :

- Reactivity : Demonstrates how steric effects dominate over electronic effects in substitution reactions.

Research Findings and Implications

- Steric vs. Electronic Effects : Ethoxy and methoxy groups in this compound and its analogs balance steric hindrance and electron donation, influencing reaction mechanisms (e.g., SN1 vs. SN2) .

- Fluorine Substitution : Fluorinated derivatives like 2-bromo-1,1,1-trifluoropropane exhibit enhanced electrophilicity and stability, making them valuable in medicinal chemistry .

Activité Biologique

2-Bromo-1,1-diethoxypropane is an organobromine compound with notable applications in organic synthesis and potential biological activities. Understanding its biological properties is crucial for exploring its utility in medicinal chemistry and pharmacology. This article reviews the chemical structure, biological activity, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H15BrO2

- Molecular Weight : 207.10 g/mol

The compound features a bromine atom attached to a propane backbone with two ethoxy groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in modulating ion channels and influencing cellular pathways.

The compound has been investigated for its effects on the cystic fibrosis transmembrane conductance regulator (CFTR), an important protein involved in ion transport across epithelial cells. Studies suggest that this compound may act as a modulator of CFTR activity, potentially offering therapeutic benefits for conditions like cystic fibrosis .

Case Studies

-

Cystic Fibrosis Modulation :

- In a study focused on CFTR modulation, this compound was combined with ethanol and heated to reflux. This experiment aimed to assess its ability to enhance CFTR function in epithelial cells .

- Results indicated that the compound could potentially improve electrolyte transport in cells affected by cystic fibrosis.

- Cellular Studies :

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-1,1-diethoxypropane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a bromine atom replaces a leaving group (e.g., hydroxyl or chloride) in a 1,1-diethoxypropane precursor. For example, using hydrobromic acid (HBr) under acidic conditions with a diethoxypropane derivative can yield the target compound. Reaction optimization may include:

- Temperature control : Maintaining 40–60°C to balance reaction rate and minimize side reactions (e.g., over-bromination) .

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity, while ethanol or methanol may stabilize intermediates .

- Catalysts : Lewis acids like ZnBr₂ can accelerate substitution in sterically hindered systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and the brominated carbon (δ 30–40 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1,120 cm⁻¹ (C-O ether stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .

- GC-MS : Molecular ion ([M]⁺) at m/z 212 (C₇H₁₅BrO₂) and fragmentation patterns validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile or neoprene gloves (avoid latex due to permeability) and safety goggles. Respiratory protection is required if vapor concentrations exceed 1 ppm .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do solvent polarity and electronic effects influence the reactivity of this compound in SN₂ vs. E2 pathways?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN₂ by stabilizing transition states, while bulky bases in DMSO promote E2 elimination .

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxy) increase electrophilicity at the brominated carbon, accelerating substitution. Steric hindrance from the 1,1-diethoxy groups may bias toward elimination if base strength exceeds 0.5 M .

- Kinetic Analysis : Use Arrhenius plots to compare activation energies for competing pathways under varied conditions .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Studies : Replicate stability tests at pH 2–12, monitoring degradation via HPLC. For example:

- Acidic Conditions (pH < 4) : Hydrolysis of ethoxy groups dominates, forming 2-bromo-1-propanol .

- Basic Conditions (pH > 10) : Base-induced elimination yields 1,1-diethoxypropene .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms .

Q. Can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare transition-state energies for bromine substitution at C2 vs. C3.

- Frontier Molecular Orbital (FMO) Analysis : Identify sites with highest electrophilicity (e.g., Fukui indices) to predict reactivity in Suzuki-Miyaura couplings .

- Validation : Correlate computational predictions with experimental yields using Pd(PPh₃)₄ catalysts .

Propriétés

IUPAC Name |

2-bromo-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIUAFXWZKCJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955581 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-55-3 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.